Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate

Description

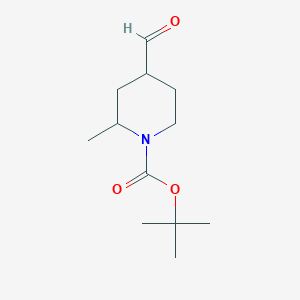

Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a formyl group at the 4-position, and a methyl substituent at the 2-position of the piperidine ring. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The formyl group offers a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, while the methyl substituent influences steric and electronic properties .

Properties

IUPAC Name |

tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVKOAXXMXYLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701190401 | |

| Record name | 1,1-Dimethylethyl 4-formyl-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416852-38-5 | |

| Record name | 1,1-Dimethylethyl 4-formyl-2-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=416852-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-formyl-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

Reaction Steps:

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

Batch Processing: Common in small-scale production, where reactions are carried out in batches.

Continuous Flow Processing: Used for large-scale production, offering better control over reaction conditions and product consistency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methyl and tert-butyl groups can undergo various substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Tert-butyl 4-carboxyl-2-methylpiperidine-1-carboxylate.

Reduction: Tert-butyl 4-hydroxymethyl-2-methylpiperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes.

Receptor Binding Studies: Investigates binding affinities to various biological receptors.

Medicine:

Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Material Science: Used in the synthesis of polymers and advanced materials.

Agrochemicals: Investigated for potential use in the development of new pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor Binding: It can interact with various receptors, affecting signal transduction pathways.

Mechanism:

Binding Interactions: The formyl and tert-butyl groups play a crucial role in binding interactions with target molecules.

Pathway Modulation: By binding to specific targets, the compound can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Impact :

- Electron-withdrawing groups (e.g., formyl) increase electrophilicity at the 4-position, facilitating nucleophilic additions .

- Alkyl chains (e.g., 4-methylpentyl) enhance lipophilicity, influencing solubility and pharmacokinetic properties .

Physical and Chemical Properties

- The formyl group in the target compound would exhibit a characteristic ¹H NMR signal near δ 9.7–10.0 ppm, similar to other aldehydes .

Stability and Reactivity

Biological Activity

Tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate (referred to as M4) is a compound of interest due to its potential biological activities, particularly in neuroprotection and its interactions with amyloid beta peptides. This article explores the biological activity of M4, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

M4 is characterized by its structural formula, which includes a tert-butyl group, a formyl group, and a piperidine ring. Its molecular structure can be represented as follows:

M4 has been studied for its ability to inhibit key enzymes involved in neurodegenerative processes:

- β-secretase Inhibition : M4 exhibits an IC50 of 15.4 nM against β-secretase, which is crucial in the formation of amyloid plaques associated with Alzheimer’s disease .

- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki of 0.17 μM, potentially improving cholinergic transmission in the brain .

In Vitro Studies

In vitro experiments have demonstrated that M4 protects astrocytes from apoptosis induced by amyloid beta (Aβ) peptides:

- Cell Viability : Treatment with M4 resulted in a significant increase in astrocyte viability (62.98 ± 4.92%) when exposed to Aβ1-42 compared to untreated controls (43.78 ± 7.17%) .

- Cytokine Production : M4 treatment reduced TNF-α levels in astrocytes exposed to Aβ, indicating a decrease in inflammatory responses .

In Vivo Studies

In vivo assessments using scopolamine-induced oxidative stress models revealed:

- Oxidative Stress Markers : M4 treatment led to a reduction in malondialdehyde (MDA) levels compared to control groups, although it was less effective than galantamine .

- Neuroprotective Effects : While M4 showed moderate protective effects against oxidative stress, it did not significantly outperform established treatments like galantamine .

Study on Neuroprotection

A study focused on the neuroprotective effects of M4 highlighted its potential in reducing oxidative stress markers and improving cell viability under toxic conditions induced by Aβ peptides. The findings suggest that while M4 has protective qualities, its efficacy may be limited compared to other known neuroprotective agents.

Comparative Efficacy

A comparative analysis of M4 with other compounds indicated that while it possesses promising biological activity, further research is necessary to fully understand its therapeutic potential and mechanisms. The following table summarizes key findings from various studies:

| Compound | β-secretase IC50 (nM) | Acetylcholinesterase Ki (μM) | Astrocyte Viability (%) | TNF-α Reduction (%) |

|---|---|---|---|---|

| M4 | 15.4 | 0.17 | 62.98 | Significant |

| Galantamine | N/A | N/A | Higher than M4 | Greater reduction |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-formyl-2-methylpiperidine-1-carboxylate?

- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature control (0°C to room temperature), and catalysts (e.g., trifluoroacetic acid for Boc deprotection). For example, tert-butyl piperidine carboxylates often require sequential protection/deprotection steps to introduce functional groups like formyl or methyl moieties while preserving stereochemistry. Yield improvements are achieved via iterative HPLC or column chromatography purification .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemical placement of the formyl and methyl groups on the piperidine ring.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₃H₂₁NO₃).

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and O.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine powders.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the formyl group.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for similar piperidine carboxylates?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, moisture content, or catalytic efficiency. Systematic studies using Design of Experiments (DoE) can isolate critical factors. For example, tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate synthesis showed yield improvements (70% → 92%) by controlling anhydrous conditions and optimizing equivalents of coupling reagents .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model the electron density of the formyl group to predict nucleophilic attack sites. Molecular dynamics simulations (e.g., GROMACS) assess steric hindrance from the 2-methyl group, which may direct regioselectivity in reactions with amines or Grignard reagents .

Q. What role does hydrogen bonding play in the crystallographic analysis of this compound?

- Methodological Answer : X-ray crystallography (using SHELX programs) reveals intermolecular interactions, such as C=O⋯H–N hydrogen bonds between the piperidine nitrogen and adjacent molecules. Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, critical for understanding packing efficiency and stability .

Q. How can researchers validate the compound’s mechanism of action in biological assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.

- Docking Studies (AutoDock Vina) : Predict binding poses of the formyl group in active sites.

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate) to identify pharmacophoric features .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability studies using pH-controlled degradation (e.g., 0.1M HCl at 25°C) with LC-MS monitoring can identify decomposition pathways. For instance, competing hydrolysis of the formyl group vs. Boc cleavage may explain discrepancies. Kinetic modeling (Arrhenius plots) quantifies degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.